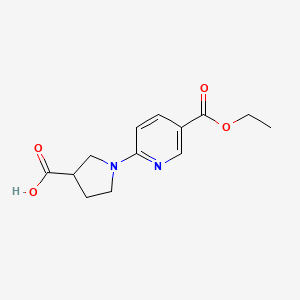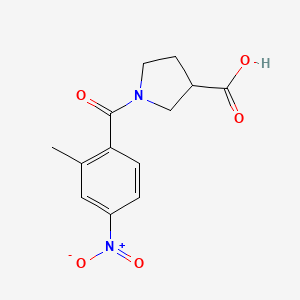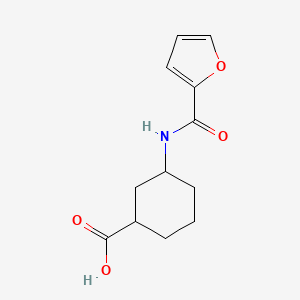
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, also known as CMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a building block for the synthesis of novel organic materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a chiral selector in high-performance liquid chromatography, due to its ability to separate enantiomers.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins.
Biochemical and Physiological Effects:
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to have both biochemical and physiological effects. In cancer cells, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid induces apoptosis and autophagy, leading to cell death. In animal studies, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been shown to have a protective effect on the liver, reducing the levels of liver enzymes in animal models of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its high purity and stability. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is a white crystalline solid that is easily synthesized and purified. However, one limitation of using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. In medicinal chemistry, further studies are needed to determine the efficacy of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as an anticancer agent and its potential use in the treatment of neurodegenerative diseases. In material science, the synthesis of novel organic materials using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as a building block has potential applications in various fields. In analytical chemistry, further studies are needed to explore the use of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as a chiral selector in other separation techniques.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid involves the reaction of 5-chloro-2-cyano-N-methylaniline with 2-methylpropanoic acid in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(12(16)17)7-15(2)11-5-10(13)4-3-9(11)6-14/h3-5,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSBZDQDUZMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=CC(=C1)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)

![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)
![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)